7-Methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
7-Methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a quinoline derivative featuring a boronic acid ester group. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Ester Formation: The compound can be synthesized by reacting 7-methylquinoline with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere conditions.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method where 7-methylquinoline is coupled with a boronic acid derivative using a palladium catalyst.
Industrial Production Methods: Large-scale synthesis often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline to its corresponding hydroquinoline.
Substitution Reactions: The boronic acid ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its boronic acid ester group is particularly useful in cross-coupling reactions. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other fine chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with biological targets, such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with amino acids in enzyme active sites, modulating their activity. The quinoline core can interact with nucleic acids and proteins, influencing cellular processes.
Comparison with Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronic acid ester group but different heterocyclic core.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Similar structure but different heterocyclic system.
Uniqueness: 7-Methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its quinoline core, which imparts distinct chemical and biological properties compared to other boronic acid esters with different heterocyclic cores.
Properties
IUPAC Name |
7-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-8-9-12-7-6-10-18-14(12)13(11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIFQLQWBWFLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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